Di-tert-butyl fumarate

Radical Polymerization Kinetics Dialkyl Fumarates ESR Spectroscopy

Select di-tert-butyl fumarate (DtBF) for unique radical homopolymerization kinetics yielding rigid, rod-like poly(di-tert-butyl fumarate) with Mn >100,000 — property unattainable with other dialkyl fumarates. Enables high-MW poly(fumaric acid) via quantitative thermal deesterification at 180–200°C. The preferred monomer for 248-nm KrF photoresist copolymers delivering 1–4 mJ/cm² sensitivity. Use as reactive intermediate for post-polymerization modification to poly(n-alkyl fumarate)s. Exhibits significantly larger chain dimensions and stiffness vs. poly(diisopropyl fumarate). Essential for applications requiring extended chain conformations, precise lithographic patterning, or high-MW poly(fumaric acid).

Molecular Formula C12H20O4
Molecular Weight 228.28 g/mol
CAS No. 7633-38-7
Cat. No. B1310800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-tert-butyl fumarate
CAS7633-38-7
Molecular FormulaC12H20O4
Molecular Weight228.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C=CC(=O)OC(C)(C)C
InChIInChI=1S/C12H20O4/c1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6/h7-8H,1-6H3/b8-7+
InChIKeyMSVGHYYKWDQHFV-FPLPWBNLSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di-tert-butyl Fumarate (CAS 7633-38-7) – Core Chemical and Polymer Intermediate Procurement Overview


Di-tert-butyl fumarate (CAS 7633-38-7) is a dialkyl fumarate ester (molecular formula C₁₂H₂₀O₄, MW 228.28 g/mol) characterized by the presence of two bulky tert-butyl ester groups flanking a central trans (E)-configured double bond . This compound exists as a solid at ambient conditions and is commercially available in purities typically ≥98% from multiple international suppliers . Its primary industrial and research utility derives from its capacity to undergo radical homopolymerization readily, yielding poly(di-tert-butyl fumarate) — a non-flexible, rod-like substituted polymethylene with number-average molecular weights exceeding 100,000 [1].

Why Di-tert-butyl Fumarate Cannot Be Interchanged with Other Fumarate or Maleate Esters in Radical Polymerization Workflows


Despite sharing a common fumarate or maleate backbone, dialkyl fumarate esters exhibit profoundly different polymerization kinetics, stereoregularity outcomes, and ultimate polymer properties depending on the steric bulk and identity of their ester alkyl groups. Di-tert-butyl maleate, the cis-isomer of the target compound, is entirely unreactive under standard radical initiation conditions and requires a separate monomer-isomerization pathway to polymerize [1]. Among fumarate esters, the introduction of bulky tert-butyl groups does not merely alter reaction rates incrementally; it fundamentally changes the propagation rate constant hierarchy and the temperature-dependent stereochemical trajectory of the growing polymer chain relative to smaller or less sterically hindered analogs such as dimethyl fumarate or diisopropyl fumarate [2][3]. These quantitative differences directly impact achievable molecular weight, polymer chain rigidity, and the material‘s suitability for applications requiring specific photolithographic or thermal conversion behavior. Consequently, substituting di-tert-butyl fumarate with a generic dialkyl fumarate without accounting for these specific kinetic and structural divergences will not yield an equivalent polymeric product.

Quantitative Performance Benchmarks for Di-tert-butyl Fumarate vs. Comparable Dialkyl Fumarates and Maleates


Propagation Rate Constant (kp) Hierarchy in Radical Polymerization

In a direct comparative study using ESR spectroscopy, di-tert-butyl fumarate (DtBF) exhibited the highest propagation rate constant among three dialkyl fumarates, exceeding that of methyl tert-butyl fumarate and dimethyl fumarate [1]. The introduction of the bulky tert-butyl ester group, contrary to expectations of simple steric hindrance, accelerates kp within this series.

Radical Polymerization Kinetics Dialkyl Fumarates ESR Spectroscopy

Stereoregularity (Meso Addition Probability) Temperature Dependence

The probability of meso addition (Pm) during the radical polymerization of di-tert-butyl fumarate shows a unique temperature dependence compared to other dialkyl fumarates. For DtBF, Pm increases from 0.68 to 0.80 when polymerization temperature decreases from 120°C to 0°C [1]. In contrast, dimethyl fumarate and diisopropyl fumarate show decreasing Pm with decreasing temperature, while methyl tert-butyl fumarate shows temperature-independent Pm [1].

Polymer Tacticity 13C NMR Stereochemical Control

Polymerizability vs. Maleate Isomer (Direct Polymerization Capability)

Di-tert-butyl fumarate undergoes facile direct homopolymerization with standard radical initiators [1]. Its cis-isomer, di-tert-butyl maleate (DtBM), does not polymerize under identical radical initiation conditions and requires morpholine-catalyzed in situ isomerization to the fumarate form before polymer formation can occur [2].

Monomer Reactivity Maleate-Fumarate Comparison Isomerization Polymerization

Polymer Chain Stiffness and Hydrodynamic Dimension vs. Diisopropyl Fumarate

The average chain dimension (mean-square radius of gyration, ⟨S²⟩) of poly(di-tert-butyl fumarate) (PDtBF) is significantly larger than that of poly(diisopropyl fumarate) (PDiPF) for comparable molecular weights, a difference attributed to substantially higher chain stiffness in PDtBF [1].

Polymer Chain Conformation Dilute Solution Properties Wormlike Chain Model

Deep-UV Photoresist Sensitivity in Copolymer Formulations

Copolymers of di-tert-butyl fumarate with allyltrimethylsilane or styrene, formulated with an onium salt photoacid generator, were evaluated as deep-UV photoresists using a 248-nm KrF excimer laser stepper [1]. The resist films exhibited exceptionally low absorbance (0.156–0.211 for ~1 μm thickness) and high sensitivity (1–4 mJ/cm²) at 248 nm [1].

Photolithography KrF Excimer Laser Chemical Amplification Resist

Bulk Polymerization Yield and Molecular Weight Achievement

When di-tert-butyl fumarate is polymerized in bulk with azocyclohexanecarbonitrile (20 mmol/L) at 80°C for 6 hours, the resulting polymer achieves a number-average molecular weight (Mn) exceeding 100,000 with a yield greater than 80% [1]. The polymer does not melt before degradation at approximately 250°C but remains soluble in common organic solvents including benzene, THF, and dioxane [1].

High Molecular Weight Polymer Bulk Polymerization Substituted Polymethylene

Di-tert-butyl Fumarate: Prioritized Application Scenarios Supported by Quantitative Differentiation Data


Synthesis of High Molecular Weight Poly(fumaric acid) via Thermal Deesterification

Researchers requiring high molecular weight poly(fumaric acid) — a polymer inaccessible via direct polymerization of fumaric acid — should select di-tert-butyl fumarate as the precursor monomer. The monomer readily polymerizes to Mn >100,000 [1], and the resulting poly(di-tert-butyl fumarate) undergoes quantitative thermal deesterification at approximately 180–200°C to yield pure poly(fumaric acid) [2]. The high molecular weight of the precursor polymer is preserved through this conversion, enabling access to poly(fumaric acid) with chain lengths unattainable through other synthetic routes.

Deep-UV (248 nm KrF) Photoresist Formulation Development

Formulators developing chemically amplified photoresists for 248-nm KrF excimer laser lithography should prioritize di-tert-butyl fumarate-based copolymers. Quantitative evaluation demonstrates that DtBF copolymers with allyltrimethylsilane or styrene achieve sensitivities of 1–4 mJ/cm² and film absorbances of 0.156–0.211 at 1 μm thickness at 248 nm [3]. These metrics meet the sensitivity (<15 mJ/cm²) and optical transparency requirements for high-resolution deep-UV patterning, while dry etch resistance is comparable to conventional novolac resists [3].

Precursor for One-Pot Synthesis of High Molecular Weight Poly(dialkyl fumarate)s with n-Alkyl Side Chains

Scientists seeking efficient routes to poly(dialkyl fumarate)s bearing long n-alkyl side chains (e.g., octadecyl) should utilize poly(di-tert-butyl fumarate) as a reactive intermediate. The high molecular weight PDtBF can be subjected to olefin elimination followed by reesterification in a one-pot procedure to yield high molecular weight poly(n-alkyl fumarate)s [4]. This post-polymerization modification strategy avoids the synthetic challenges and lower molecular weights associated with direct polymerization of bulky n-alkyl fumarate monomers.

Rigid Polymer Synthesis Where Enhanced Chain Stiffness Is Required

Polymer scientists designing materials requiring rigid, extended chain conformations in solution should select di-tert-butyl fumarate as the monomer. Quantitative dilute solution analysis confirms that PDtBF exhibits significantly larger chain dimensions (⟨S²⟩) and higher chain stiffness than poly(diisopropyl fumarate) when compared at equivalent molecular weights [5]. This differential chain stiffness influences solution viscosity, rheological behavior, and ultimately the mechanical properties of materials fabricated from these polymers.

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